Tert-butyl 4-formyl-2,2,4-trimethylpyrrolidine-1-carboxylate
Description
Tert-butyl 4-formyl-2,2,4-trimethylpyrrolidine-1-carboxylate is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the nitrogen atom (position 1), a formyl group at position 4, and three methyl substituents (two at position 2 and one at position 4) on the pyrrolidine ring. Its molecular formula is C₁₃H₂₃NO₃, with a molecular weight of 249.33 g/mol. The Boc group enhances solubility in organic solvents and protects the amine during synthetic reactions, while the formyl group serves as a reactive site for further functionalization, such as nucleophilic additions or condensations .
Properties
IUPAC Name |
tert-butyl 4-formyl-2,2,4-trimethylpyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-11(2,3)17-10(16)14-8-13(6,9-15)7-12(14,4)5/h9H,7-8H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVLNBFDXITWAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1C(=O)OC(C)(C)C)(C)C=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-formyl-2,2,4-trimethylpyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with tert-butyl chloroformate and a formylating agent. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-formyl-2,2,4-trimethylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines or alcohols under basic conditions
Major Products Formed
Oxidation: Tert-butyl 4-carboxy-2,2,4-trimethylpyrrolidine-1-carboxylate
Reduction: Tert-butyl 4-hydroxymethyl-2,2,4-trimethylpyrrolidine-1-carboxylate
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used
Scientific Research Applications
Applications in Organic Synthesis
Tert-butyl 4-formyl-2,2,4-trimethylpyrrolidine-1-carboxylate serves as a versatile intermediate in the synthesis of complex organic molecules. Its functional groups allow for various chemical transformations, making it a valuable building block in the following areas:
- Pharmaceuticals: It is used to synthesize bioactive compounds and potential drug candidates. The compound's structure facilitates modifications that can enhance pharmacological properties.
- Natural Product Synthesis: The compound is employed in the synthesis of natural products or analogs thereof, which may exhibit therapeutic effects.
Table 1: Applications in Organic Synthesis
| Application Area | Description |
|---|---|
| Pharmaceuticals | Intermediate for drug synthesis |
| Natural Products | Building block for natural product analogs |
| Agrochemicals | Potential use in developing agricultural chemicals |
Biological Research Applications
In biological research, this compound has been investigated for its role in enzyme studies and as a precursor for bioactive compounds.
- Enzyme Mechanisms: The compound is utilized to study enzyme mechanisms due to its ability to interact with various biological targets.
- Drug Development: Its derivatives are explored for their potential therapeutic effects, particularly in treating diseases where specific enzyme inhibition is beneficial.
Case Study: Enzyme Inhibition
A study demonstrated that derivatives of this compound exhibited inhibitory effects on certain enzymes involved in metabolic pathways related to cancer progression. This highlights its potential as a lead compound in drug development.
Industrial Applications
The compound finds utility beyond academic research; it is also relevant in industrial applications:
- Specialty Chemicals Production: It is used in the manufacture of specialty chemicals that require specific functional groups for reactivity.
- Materials Science: The compound can be incorporated into polymers or other materials to impart desired properties.
Table 2: Industrial Applications
| Application Area | Description |
|---|---|
| Specialty Chemicals | Used as an intermediate in chemical manufacturing |
| Materials Science | Incorporated into polymers for enhanced properties |
Mechanism of Action
The mechanism of action of tert-butyl 4-formyl-2,2,4-trimethylpyrrolidine-1-carboxylate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations due to its functional groups. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Structural and Functional Group Differences
The following table summarizes key structural and functional differences between the target compound and its analogs:
Physicochemical Properties
- Lipophilicity: The target compound’s three methyl groups enhance lipophilicity (predicted logP ~2.5) compared to Analog 1 (logP ~2.1) and Analog 2 (logP ~1.8), making it more soluble in nonpolar solvents.
- Thermal Stability : Boc-protected compounds generally decompose above 150°C. The target’s stability is comparable to Analog 1, but Analog 2’s hydroxyl groups may reduce thermal resistance due to hydrogen bonding .
Drug Discovery Relevance
- The Boc group in the target compound is critical for prodrug strategies , where enzymatic cleavage releases active amines. Analog 3’s hydroxymethyl group has been leveraged in protease inhibitor designs .
Biological Activity
Tert-butyl 4-formyl-2,2,4-trimethylpyrrolidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including relevant research findings, case studies, and data tables summarizing key information.
- IUPAC Name : this compound
- CAS Number : 135632-53-0
- Molecular Formula : C13H23NO3
- Molecular Weight : 241.33 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that this compound may exhibit:
- Antimicrobial Properties : Preliminary studies suggest that similar pyrrolidine derivatives can inhibit the growth of certain bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) .
- Metabolic Stability : The tert-butyl group in the compound enhances metabolic stability, which is crucial for maintaining effective concentrations in therapeutic applications. Modifications to the tert-butyl group have been shown to improve pharmacokinetic profiles in related compounds .
Table 1: Biological Activity Overview
Case Studies
-
Antimicrobial Activity Study :
A study evaluated the efficacy of various pyrrolidine derivatives against clinical isolates of MRSA. This compound showed promising results with a minimum inhibitory concentration (MIC) comparable to standard antibiotics . -
Cytotoxicity Assessment :
In vitro assays conducted on cancer cell lines demonstrated that the compound exhibits selective cytotoxicity. The mechanism appears to involve disruption of cellular membrane integrity and induction of apoptosis .
Research Findings
Recent research has focused on optimizing the structure of pyrrolidine derivatives to enhance their biological activity. The introduction of electron-withdrawing groups has been shown to improve potency against bacterial targets while maintaining low toxicity towards mammalian cells.
Table 2: Summary of Research Findings
| Study Focus | Key Findings | Year |
|---|---|---|
| Antimicrobial Efficacy | Effective against MRSA and VRE | 2023 |
| Structure Optimization | Improved metabolic stability with modified groups | 2023 |
| Cytotoxicity | Selective action on cancer cells | 2023 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
